molecular formula C22H18F3N3O4S B1672544 GW843682X CAS No. 660868-91-7

GW843682X

Cat. No.: B1672544
CAS No.: 660868-91-7
M. Wt: 477.5 g/mol
InChI Key: JSKUWFIZUALZLX-UHFFFAOYSA-N
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Description

GW843682X, also known as GW843682, is a selective inhibitor of polo-like kinase 1 (PLK1) and polo-like kinase 3 (PLK3). Its chemical structure is shown below: !this compound Chemical Structure)

Preparation Methods

Synthetic Routes:: GW843682X can be synthesized using various routes. One common method involves the following steps:

    Arylation Reaction: Start with a suitable aryl bromide or iodide.

    Suzuki-Miyaura Cross-Coupling: React the aryl halide with an appropriate boronic acid derivative using a palladium catalyst.

    Amidation Reaction: Introduce the amide group using an amine and an acid chloride.

    Fluorination: Replace a hydrogen atom with fluorine to obtain this compound.

Industrial Production:: The industrial production of this compound involves scaling up the synthetic process under controlled conditions. Optimization of reaction parameters, purification, and quality control ensure consistent product quality.

Chemical Reactions Analysis

GW843682X undergoes several reactions:

Common reagents include boronic acids, palladium catalysts, and fluorinating agents.

Scientific Research Applications

GW843682X finds applications in:

    Cancer Research: Investigating cell cycle regulation and potential therapeutic strategies.

    Drug Development: Targeting PLK1 and PLK3 for cancer treatment.

    Biological Studies: Understanding cell cycle checkpoints and apoptosis pathways.

Mechanism of Action

GW843682X’s mechanism involves inhibiting PLK1 and PLK3, disrupting cell cycle progression and promoting apoptosis. It affects downstream targets and pathways involved in cell division and survival.

Comparison with Similar Compounds

GW843682X stands out due to its selectivity for PLK1 and PLK3. Similar compounds include other PLK inhibitors like BI2536 and Volasertib.

Properties

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUWFIZUALZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431373
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660868-91-7
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW843682X
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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